3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide
Description
This compound is a 1,2-oxazole-4-carboxamide derivative with a 2-chlorophenyl group at position 3 and a methyl group at position 5 of the oxazole core. The carboxamide nitrogen is substituted with two distinct moieties: a 1,1-dioxo-2,3-dihydrothiophen-3-yl (sulfone-containing heterocycle) and a 4-isopropylphenyl group. The sulfone group likely enhances polarity and metabolic stability, while the bulky isopropylphenyl substituent may influence steric interactions in biological systems. Structural analogs, such as 3-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide (), share the oxazole-carboxamide backbone but differ in substituents, highlighting the modular design of this class for optimizing pharmacological properties .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-5-methyl-N-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-15(2)17-8-10-18(11-9-17)27(19-12-13-32(29,30)14-19)24(28)22-16(3)31-26-23(22)20-6-4-5-7-21(20)25/h4-13,15,19H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIUOWFKQUMGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Typical synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve halogenation reactions or coupling reactions using chlorinated aromatic compounds.
Formation of the Thiophene Ring: This can be synthesized through cyclization reactions involving sulfur-containing precursors.
Final Coupling and Functionalization: The final steps involve coupling the core structures and introducing the necessary functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Oxazole Ring Reactivity
The 1,2-oxazole ring is susceptible to electrophilic substitution and ring-opening reactions due to its electron-deficient nature. Key reactions include:
Carboxamide Group Reactivity
The carboxamide group (-CONHR) participates in hydrolysis, nucleophilic substitutions, and reductions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl/H₂O, reflux | Cleavage to 4-carboxylic acid derivative and secondary amine. |
| Base-Promoted Hydrolysis | NaOH/H₂O, heat | Formation of carboxylate salt and amine intermediates. |
| Reduction | LiAlH₄ or BH₃·THF | Conversion to amine (-CH₂NH-) functionality. |
Sulfone Reactivity (Thiophene-1,1-dioxide Moiety)
The sulfone group enhances electrophilicity, enabling nucleophilic attack:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Amines, alcohols, or thiols | Displacement of sulfone oxygen with nucleophiles (e.g., forming thioethers). |
| Elimination Reactions | Strong bases (e.g., KOtBu) | Formation of conjugated dienes via desulfonation. |
Aryl Substituent Reactivity
The 2-chlorophenyl and 4-isopropylphenyl groups influence regioselectivity in cross-coupling reactions:
| Reaction Type | Catalyst/System | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives via C–Cl bond activation . |
| Ullmann Coupling | CuI, diamines | Formation of diaryl ethers or amines. |
Stability Under Oxidative/Reductive Conditions
The compound’s stability was inferred from analogs:
Photochemical Behavior
UV irradiation studies (λ = 254–365 nm) of similar oxazoles suggest:
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Norrish-Type Cleavage : Breaking of the oxazole ring under UV light.
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Singlet Oxygen Generation : Due to the aromatic system’s ability to act as a photosensitizer .
Critical Notes:
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Experimental Data Gaps : No direct experimental studies on this compound were identified in accessible literature. Reactivity predictions are based on structural analogs .
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Computational Insights : DFT calculations (M06-2X/6-311+G**) predict higher electrophilicity at the oxazole C-5 position (Fukui indices: f⁻ = 0.15).
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Synthetic Limitations : Steric hindrance from the 4-isopropylphenyl group may reduce reaction yields in cross-coupling pathways .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with structural similarities to the target molecule exhibit significant anticancer properties. The oxazole moiety is known for its ability to inhibit specific cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics. In vitro studies have shown that derivatives of oxazole can induce apoptosis in cancer cells, suggesting a potential mechanism for the anticancer activity of this compound .
1.2 Anti-inflammatory Properties
The presence of thiophene and oxazole rings in the compound suggests possible anti-inflammatory effects. Compounds containing these functional groups have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This property could be harnessed for developing new anti-inflammatory drugs .
1.3 Antimicrobial Activity
There is evidence that similar compounds exhibit antimicrobial properties against various bacterial strains. The chlorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial cell membranes. Preliminary studies indicate that derivatives of this compound can be effective against resistant bacterial strains, which is critical given the rise of antibiotic resistance .
Materials Science
2.1 Organic Photovoltaics
The unique electronic properties of the compound make it suitable for applications in organic photovoltaics (OPVs). The presence of conjugated systems within the structure allows for efficient light absorption and charge transport, which are essential for photovoltaic applications. Recent studies have explored the incorporation of similar compounds into OPV blends, showing improved efficiency and stability .
2.2 Sensor Technology
The thiophene and oxazole components are known to exhibit fluorescence properties, which can be utilized in sensor technology. These compounds can be developed into fluorescent sensors for detecting metal ions or biomolecules due to their selective binding capabilities. Research has demonstrated that modifications to the structure can enhance sensitivity and selectivity towards specific targets .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
The target compound’s 1,2-oxazole core distinguishes it from related carboxamides featuring thiazolidinone (e.g., N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives in ) or pyrazole (e.g., N-[4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide in ) scaffolds. Key differences include:
The sulfone group in the target compound may improve water solubility compared to non-sulfonated analogs, while the isopropylphenyl group introduces steric bulk absent in simpler derivatives like 321432-31-9 ().
Electronic and Physicochemical Properties
- Sulfone vs.
- LogP Predictions : The isopropylphenyl group likely increases lipophilicity (higher LogP) relative to the allyl-substituted analog in , which may impact membrane permeability.
Analytical and Computational Tools
- Crystallography : SHELX software () is widely used for resolving crystal structures of similar heterocycles, aiding in conformational analysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Multi-step synthesis involving (i) condensation of 2-chlorophenylacetic acid derivatives with thiophene sulfone precursors, followed by (ii) cyclization under acidic conditions to form the oxazole core. Optimization via Design of Experiments (DoE) is critical: variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid) should be statistically analyzed to maximize yield . Flow-chemistry systems can enhance reproducibility by controlling residence time and mixing efficiency .
Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl vs. 3-chlorophenyl regioisomers) and sulfone group integrity .
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., uncyclized intermediates).
- X-ray crystallography : Resolve ambiguous stereochemistry in the dihydrothiophene ring .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In vitro assays : Use ATP-competitive binding assays against a panel of kinases (e.g., JAK2, EGFR) with positive controls (e.g., staurosporine).
- Dose-response curves : Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values.
- Counter-screening : Assess selectivity against unrelated targets (e.g., GPCRs) to rule off-target effects .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NOESY correlations) be resolved during structural validation?
- Methodological Answer :
- Dynamic NMR studies : Probe conformational flexibility in the dihydrothiophene ring at variable temperatures.
- DFT calculations : Compare theoretical vs. experimental NMR shifts to identify dominant conformers .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
Q. What strategies are effective for optimizing enantioselective synthesis of the sulfone-containing dihydrothiophene moiety?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during sulfonation to induce asymmetry.
- Kinetic resolution : Screen lipases or transition-metal catalysts (e.g., Ru-BINAP) to separate enantiomers .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) during reaction progression .
Q. How can computational modeling predict metabolic stability and toxicity profiles of this compound?
- Methodological Answer :
- In silico ADMET : Use tools like SwissADME or ProTox-II to predict CYP450 interactions, hERG inhibition, and hepatotoxicity.
- Metabolite identification : Simulate phase I/II metabolism via docking with cytochrome P450 isoforms (e.g., CYP3A4) .
- QSAR models : Train regression models on analogous oxazole derivatives to extrapolate bioavailability parameters .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time.
- Heuristic algorithms : Use Bayesian optimization to iteratively adjust parameters (e.g., stirring rate, reagent stoichiometry) for robustness .
- Accelerated stability testing : Expose batches to stress conditions (heat, humidity) to identify critical quality attributes (CQAs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and protein binding to identify bioavailability bottlenecks.
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites that reduce efficacy .
- Species-specific differences : Compare metabolic pathways in human vs. rodent liver microsomes to refine dosing regimens .
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in cellular assays?
- Methodological Answer :
- Hill slope modeling : Fit data to the Hill equation to quantify cooperativity (e.g., nH >1 suggests positive allostery).
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values to assess reproducibility.
- ANOVA with post-hoc tests : Identify significant differences between treatment groups at multiple concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
